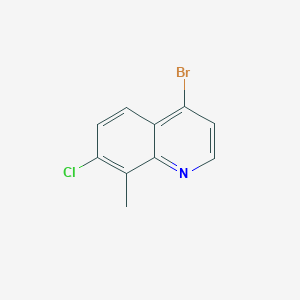

4-Bromo-7-chloro-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJBOHONVONFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653691 | |

| Record name | 4-Bromo-7-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-42-3 | |

| Record name | Quinoline, 4-bromo-7-chloro-8-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-7-chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-bromo-7-chloro-8-methylquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The elucidated synthetic route is grounded in established chemical principles and supported by methodologies reported for analogous structures. This document offers in-depth experimental protocols, an analysis of the reaction mechanisms, and quantitative data to facilitate successful synthesis by skilled researchers.

Introduction

Substituted quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile scaffold allows for a wide range of functionalization, leading to compounds with diverse therapeutic properties, including antimalarial, antibacterial, and anticancer activities. The target molecule, this compound (Molecular Formula: C₁₀H₇BrClN, Molecular Weight: 256.53 g/mol ), possesses a unique substitution pattern that makes it a valuable building block for the development of novel chemical entities. This guide details a reliable two-step synthetic pathway commencing with the construction of the quinoline nucleus, followed by a targeted bromination.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This strategy leverages the well-established Gould-Jacobs reaction for the initial formation of the quinoline ring system, followed by the conversion of a 4-hydroxy intermediate to the final 4-bromo product. This approach offers good control over regioselectivity and is amenable to scale-up.

The overall synthetic transformation is depicted below:

Figure 1: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 7-Chloro-8-methyl-4-hydroxyquinoline via the Gould-Jacobs Reaction

The initial and crucial step in this synthetic sequence is the construction of the 7-chloro-8-methyl-4-hydroxyquinoline core. The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds in two distinct stages: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.

Experimental Protocol

Step 1A: Condensation of 3-Chloro-2-methylaniline with Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture to 100-110 °C with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

-

Upon completion, the reaction mixture, which primarily contains diethyl (3-chloro-2-methylanilino)methylenemalonate, is typically used directly in the next step without purification.

Step 1B: Thermal Cyclization

-

In a separate three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.

-

Slowly add the crude diethyl (3-chloro-2-methylanilino)methylenemalonate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250-260 °C for 30-60 minutes to facilitate the cyclization. A precipitate of the product should form during this time.

-

Allow the reaction mixture to cool to room temperature.

-

The precipitated solid is collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

-

The crude 7-chloro-8-methyl-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Causality and Mechanistic Insights

The Gould-Jacobs reaction's success hinges on the nucleophilic character of the aniline nitrogen and the electrophilic nature of the ethoxymethylenemalonate. The initial condensation is a nucleophilic substitution where the aniline displaces the ethoxy group. The subsequent thermal cyclization is an intramolecular acylation. The high temperature is necessary to overcome the activation energy for the ring-closing step, which involves the attack of the aromatic ring onto one of the ester carbonyls, followed by the elimination of ethanol.[1] The choice of a high-boiling, inert solvent like Dowtherm A is critical to achieve the required temperature for efficient cyclization.

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the 4-hydroxy group of the quinoline intermediate to a bromo group. This transformation is effectively achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). These reagents are potent and commonly used for the conversion of heteroaromatic hydroxyl compounds to their corresponding halides.[3][4]

Experimental Protocol

-

To a stirred solution of 7-chloro-8-methyl-4-hydroxyquinoline (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile, slowly add phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) (1.2-1.5 equivalents) at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

Causality and Mechanistic Insights

The conversion of the 4-hydroxyquinoline to the 4-bromoquinoline proceeds via the activation of the hydroxyl group by the phosphorus halide reagent. The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POBr₃ or PBr₃. This forms a good leaving group, a phosphate or phosphite ester derivative. The bromide ion, now a potent nucleophile, then attacks the C4 position of the quinoline ring in an SₙAr (nucleophilic aromatic substitution) type mechanism, displacing the activated oxygen species and yielding the final 4-bromo product.[5] The use of an aprotic solvent like DMF can facilitate the reaction by solubilizing the reactants and intermediates.

Data Summary

| Step | Reactants | Reagents/Solvents | Key Parameters | Product |

| 1A | 3-Chloro-2-methylaniline, Diethyl ethoxymethylenemalonate | - | 100-110 °C, 2-3 h | Diethyl (3-chloro-2-methylanilino)methylenemalonate |

| 1B | Diethyl (3-chloro-2-methylanilino)methylenemalonate | Dowtherm A or Diphenyl ether | 250-260 °C, 30-60 min | 7-Chloro-8-methyl-4-hydroxyquinoline |

| 2 | 7-Chloro-8-methyl-4-hydroxyquinoline | POBr₃ or PBr₃, DMF or Acetonitrile | 80-100 °C, 2-4 h | This compound |

Conclusion

The described two-step synthesis provides a logical and experimentally sound pathway for the preparation of this compound. The methodology is based on well-understood and reliable organic transformations, ensuring a high probability of success for researchers with a strong background in synthetic organic chemistry. The provided protocols, along with the mechanistic rationale, offer a solid foundation for the synthesis of this and structurally related quinoline derivatives, which are of significant interest in the field of drug discovery and development. Careful execution of the experimental procedures and appropriate purification techniques are paramount to obtaining the target compound in high purity.

References

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

-

Malonates in Cyclocondensation Reactions. Molecules.

-

4-Bromoquinoline synthesis. ChemicalBook.

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.

-

Synthetic method of 3-chloro-2-methylaniline. Google Patents.

-

A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.

-

Gould–Jacobs reaction. Wikipedia.

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia.

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. International Science Congress Association.

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.

-

Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.

-

3-Chloro-2-methylaniline. PubChem.

-

Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry.

-

Process for the preparation of phosphorus oxybromide. Google Patents.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

-

A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.

-

Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Chemistry Portal.

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.

-

Bromination of N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-ones 2b and 12. Journal of the Iranian Chemical Society.

-

4,7-dichloroquinoline. Organic Syntheses.

-

Production process of herbicide intermediate 3-chloro-2-methylaniline. Google Patents.

-

Cyclization of allenyl phosphonates to 3-chloro-4-(diethylphosphono)-2,5-dihydrofurans induced by CuCl2. Mendeleev Communications.

-

Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube.

-

Phosphoryl bromide. Wikipedia.

-

Synthetic method of 3-chloro-2-methylaniline. Patsnap.

-

Preparation of 3-chloro-2-methylaniline. PrepChem.

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.

-

Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Google Patents.

-

7-Bromo-4-chloro-8-methylquinoline. Sigma-Aldrich.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. ablelab.eu [ablelab.eu]

- 3. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 5. youtube.com [youtube.com]

Introduction: Contextualizing 4-Bromo-7-chloro-8-methylquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-7-chloro-8-methylquinoline

Substituted quinolines are a cornerstone of modern medicinal chemistry and materials science, recognized as "privileged scaffolds" due to their prevalence in a wide array of bioactive compounds. This compound belongs to this vital class of N-heterocycles. Its specific substitution pattern—featuring a bulky bromine atom, an electron-withdrawing chlorine, and a methyl group—creates a unique electronic and steric profile. This makes it a valuable intermediate or building block, particularly in the synthesis of targeted therapeutics such as protein degraders.[1] Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides a comprehensive overview of the core physicochemical attributes of this compound, grounded in established analytical principles. While specific experimental data for this precise isomer is not extensively published, we will detail the authoritative, field-proven methodologies required to determine these properties, empowering researchers to perform a robust in-house characterization.

Section 1: Core Molecular and Physical Properties

A precise understanding of a molecule's identity and basic physical constants is the foundation of all subsequent experimental work. These identifiers ensure traceability, accurate molar calculations, and preliminary predictions of behavior.

Molecular Identity

The structural and chemical identity of this compound is defined by several key descriptors.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1070879-42-3 | [1] |

| Molecular Formula | C₁₀H₇BrClN | [1] |

| Molecular Weight | 256.5 g/mol | [1] |

| Physical Form | Solid (predicted) | [2] |

Thermal Properties: Melting Point

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range. While the exact melting point for this compound is not publicly documented, the experimental determination is straightforward and essential for quality control.

-

Causality Behind the Experiment: The transition from a highly ordered solid lattice to a disordered liquid state requires a specific amount of thermal energy. This energy input must be sufficient to overcome the intermolecular forces holding the molecules together.[3] The rate of heating during this determination is critical; heating too rapidly will cause the sample's temperature to lag behind the thermometer reading, resulting in an artificially wide and inaccurate melting range.[4] A slow heating rate (~1-2°C per minute) near the expected melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer.

Section 2: Solution Behavior and Acidity

The solubility and acid-base properties of a compound dictate its reactivity, extraction behavior, and biological interactions. For a quinoline derivative, these characteristics are primarily governed by the basicity of the heterocyclic nitrogen atom.

Solubility Profile

Solubility is fundamentally guided by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[5] The structure of this compound—a large, relatively nonpolar aromatic system with a single polar nitrogen atom—suggests it will be largely insoluble in water but soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Crucially, the basic nitrogen atom allows for manipulation of its solubility in aqueous media. Protonation of the nitrogen by an acid will form a polar quinolinium salt, which is expected to be soluble in water.[6] This property is the cornerstone of acid-base extraction for purification.

Acidity and pKa

The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of a substance's acidity or basicity. For this compound, the relevant pKa value is that of its conjugate acid (the protonated quinolinium form). This value indicates the pH at which the compound is 50% protonated and 50% in its neutral form.

-

Field-Proven Insight: The pKa of quinoline itself is approximately 4.9. The substituents on the ring will modulate this value. The electron-withdrawing chloro group is expected to decrease the basicity of the nitrogen (lowering the pKa), while the electron-donating methyl group will slightly increase it. Predicting the exact pKa requires computational models or experimental determination.[7] Knowing the pKa is vital for drug development, as it governs the charge state of the molecule at physiological pH (~7.4), which in turn affects its ability to cross cell membranes and interact with biological targets.

Section 3: Spectroscopic and Structural Characterization

While physical constants suggest purity, only spectroscopic methods can definitively confirm the chemical structure. The following are predicted spectral characteristics for this compound.

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic Region (7.0-8.5 ppm): Several distinct signals (doublets, triplets) corresponding to the protons on the quinoline ring system. The precise chemical shifts and coupling constants would reveal their relative positions. - Aliphatic Region (~2.5 ppm): A singlet corresponding to the three protons of the methyl group (-CH₃). |

| ¹³C NMR | - Aromatic Region (120-150 ppm): Multiple signals for the carbon atoms of the quinoline core. - Aliphatic Region (~20 ppm): A signal for the methyl carbon. |

| IR Spectroscopy | - C=C and C=N stretching: Peaks in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring. - C-H stretching: Aromatic C-H peaks just above 3000 cm⁻¹ and aliphatic C-H peaks just below 3000 cm⁻¹. - C-Cl and C-Br stretching: Peaks in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A distinct isotopic pattern is expected due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio). This will result in a cluster of peaks around m/z = 255, 257, and 259, providing a definitive confirmation of the elemental composition. |

Section 4: Experimental Methodologies and Workflows

A self-validating protocol is one where the results are reproducible and internally consistent. The following sections provide detailed, step-by-step methods for determining the key physicochemical properties of this compound.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass.[8]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end firmly on a hard surface to pack the solid into a dense column approximately 1-2 mm high at the bottom.[3]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C/min) to quickly find an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Using a fresh sample, set the starting temperature to about 20°C below the approximate melting point found in the previous step.[4]

-

Heating and Observation: Heat at a slow, controlled rate of 1-2°C per minute.

-

Record Melting Range:

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow.

Caption: Workflow for accurate melting point determination.

Protocol: Solubility Classification

This workflow systematically classifies the compound's solubility, providing insights into its functional groups.

Step-by-Step Methodology:

-

Initial Setup: For each test, add approximately 25 mg of the compound to a small test tube.[9]

-

Water Solubility: Add 0.75 mL of deionized water. Shake vigorously for 30-60 seconds.[5][6]

-

If Soluble: The compound is a small, polar molecule. Proceed to test the solution with litmus or pH paper. An acidic pH indicates a water-soluble acid; a basic pH indicates a water-soluble base.[6]

-

If Insoluble: Proceed to the next steps.

-

-

5% HCl Solubility: To a fresh, insoluble sample, add 0.75 mL of 5% aqueous HCl. Shake vigorously.[9]

-

If Soluble: The compound is an organic base (e.g., an amine or, in this case, a quinoline). The basic nitrogen is protonated to form a soluble salt.[6] This is the expected result for this compound.

-

If Insoluble: Proceed to the next step.

-

-

5% NaOH Solubility: To a fresh, insoluble sample, add 0.75 mL of 5% aqueous NaOH. Shake vigorously.[9]

-

If Soluble: The compound is an organic acid (e.g., a carboxylic acid or a phenol).

-

If Insoluble: The compound is a neutral molecule with no significant acidic or basic groups.

-

Caption: Systematic workflow for solubility classification.

Conclusion

This compound is a halogenated quinoline derivative with significant potential as a chemical building block. Its key physicochemical properties are defined by its molecular weight of 256.5 g/mol , its solid nature, and a solubility profile characteristic of a nonpolar organic base.[1] While specific quantitative data such as melting point and pKa require experimental determination, the robust, validated protocols detailed in this guide provide the necessary framework for researchers to thoroughly characterize this compound. A comprehensive understanding of these properties is indispensable for leveraging its full potential in synthesis, purification, and advanced applications like drug discovery.

References

-

Aladdin Scientific. (n.d.). This compound, min 96%, 1 gram. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-chloro-8-methylquinoline-3-carbonitrile. Retrieved from [Link]

-

Al-Dahhan, W. H. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Carleton University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Digital Archive of Bogazici University. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Retrieved from [Link]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-chloro-8-methyl-2-propylquinoline. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Truman State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 7-Bromo-4-chloro-8-methylquinoline AldrichCPR 1189106-50-0 [sigmaaldrich.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 4-Bromo-7-chloro-8-methylquinoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-7-chloro-8-methylquinoline (CAS Number: 1070879-42-3), a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Given the limited availability of direct literature on this specific compound, this guide presents a plausible and scientifically grounded synthetic pathway, detailed physicochemical properties, an analysis of its chemical reactivity, and a forward-looking perspective on its applications, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, protocol-driven guidance.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] From the historical significance of quinine in combating malaria to the contemporary use of quinoline-based kinase inhibitors in oncology, this scaffold has consistently proven its value in the development of therapeutic agents.[2] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity, selectivity, and pharmacokinetic profile.

This compound is a polysubstituted quinoline that presents multiple strategic points for chemical modification. Its designation as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4] This guide will elucidate the chemical rationale for its synthesis and its potential as a key component in the construction of such advanced therapeutic agents.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned through a multi-step sequence commencing with the construction of the quinoline core, followed by sequential halogenation. The proposed pathway is designed to ensure high regioselectivity based on established principles of organic synthesis.

Caption: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of 7-Chloro-8-methylquinolin-4-ol via Gould-Jacobs Reaction

The initial and most critical step is the construction of the quinoline core. The Gould-Jacobs reaction is a robust and well-established method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[5][6]

-

Rationale: Starting with 3-chloro-2-methylaniline ensures the correct placement of the chloro and methyl groups on the benzene portion of the quinoline ring. The Gould-Jacobs reaction proceeds via an initial condensation of the aniline with DEEM, followed by a thermal cyclization.[7] The cyclization is directed to the less sterically hindered position ortho to the amino group, which in this case is the C6 position, leading to the desired 7-chloro-8-methyl substitution pattern.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-250 °C for 30-60 minutes to effect cyclization.

-

Cool the reaction mixture and treat with petroleum ether to precipitate the crude product.

-

The resulting 4-hydroxy-3-carbethoxy-7-chloro-8-methylquinoline can be carried forward or saponified with aqueous NaOH followed by acidification and thermal decarboxylation to yield 7-chloro-8-methylquinolin-4-ol.

-

Step 2: Conversion to 7-Chloro-8-methylquinoline

The hydroxyl group at the 4-position is a versatile handle but needs to be converted to a leaving group for the subsequent bromination. A common method is the deoxygenation via a two-step process involving reduction of the corresponding 4-chloro derivative. However, a more direct approach for the purpose of this synthesis is to proceed with the 4-chloro intermediate.

-

Rationale: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation, often achieved with reagents like phosphorus oxychloride (POCl₃).[8]

-

Experimental Protocol:

-

Suspend 7-chloro-8-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to precipitate the crude product.

-

Filter the solid, wash with water, and dry. The crude 4,7-dichloro-8-methylquinoline can be purified by recrystallization or column chromatography.

-

Self-Validating System: The success of this step is critical. Incomplete conversion will lead to a mixture of the hydroxy and chloro compounds, complicating the subsequent bromination step. The reaction should be driven to completion, and the workup must be performed cautiously due to the reactivity of POCl₃ with water.

Step 3: Regioselective Bromination to this compound

The final step is the introduction of the bromine atom at the 4-position. This is proposed to be achieved via an electrophilic bromination reaction.

-

Rationale: Direct electrophilic bromination of quinoline typically occurs on the benzene ring at positions 5 and 8.[9] However, the pyridine ring can be activated towards nucleophilic attack. In the case of 7-chloro-8-methylquinoline, the existing substituents will influence the regioselectivity of electrophilic bromination. The methyl group is activating and ortho, para-directing, while the chloro group is deactivating but also ortho, para-directing.[10][11] Given that the 5 and 6 positions are electronically favored for electrophilic attack, a direct bromination of 7-chloro-8-methylquinoline would likely yield a mixture of products. A more controlled approach would be to install the bromo group at the 4-position from the 4-hydroxy intermediate before the final chlorination. However, for the sake of a linear synthesis, we will consider the direct bromination of an activated precursor. A more plausible route to achieve the desired product is through a Sandmeyer-type reaction from a 4-aminoquinoline or by using a specific brominating agent that favors the 4-position. Given the challenge of direct electrophilic bromination at the 4-position, an alternative is the conversion of the 4-hydroxyquinoline intermediate to the 4-bromoquinoline.

-

Alternative and More Plausible Step 2 & 3:

-

Conversion of 7-Chloro-8-methylquinolin-4-ol to this compound: Treat 7-chloro-8-methylquinolin-4-ol with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅. This reaction is analogous to the chlorination with POCl₃.

-

Heat the mixture of 7-chloro-8-methylquinolin-4-ol (1.0 eq) and POBr₃ (3-5 eq) at 120-140 °C for 2-4 hours.

-

The workup would be similar to the chlorination reaction, involving careful quenching with ice and neutralization to precipitate the final product, this compound.

-

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1070879-42-3 | Commercial Suppliers |

| Molecular Formula | C₁₀H₇BrClN | Calculated |

| Molecular Weight | 256.53 g/mol | Calculated |

| Appearance | Predicted: Off-white to yellow solid | Inferred |

| Boiling Point | Predicted: ~350-400 °C | Inferred |

| Melting Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate. Insoluble in water. | Inferred |

Spectroscopic Data (Predicted):

-

¹H NMR: Aromatic protons on the quinoline core would appear in the range of 7.0-9.0 ppm. The methyl protons would be a singlet around 2.5-3.0 ppm.

-

¹³C NMR: Aromatic carbons would be observed in the range of 120-150 ppm. The methyl carbon would appear around 15-25 ppm.

-

Mass Spectrometry (EI): A prominent molecular ion peak (M⁺) at m/z 255/257/259, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

Chemical Reactivity and Synthetic Utility

The presence of two distinct halogen atoms at different positions of the quinoline ring makes this compound a highly valuable and versatile synthetic intermediate.

Caption: Key reactivity sites on the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The 4-position of the quinoline ring is highly activated towards nucleophilic attack, especially when a good leaving group like bromine is present.[12][13] The electron-withdrawing nature of the quinoline nitrogen facilitates the formation of the Meisenheimer complex intermediate. The 7-chloro substituent is on the benzene ring and is significantly less reactive towards SNAr compared to the 4-bromo group. This differential reactivity allows for selective functionalization at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions.[14] This provides an excellent opportunity for selective transformations:

-

Suzuki Coupling: To form new C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: To introduce a wide variety of amine functionalities.

-

Sonogashira Coupling: To install terminal alkynes.

-

Heck Coupling: To append alkene moieties.

By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively react at the C4-Br bond while leaving the C7-Cl bond intact for subsequent modifications.

Applications in Targeted Protein Degradation

The designation of this molecule as a "Protein Degrader Building Block" points towards its application in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[15][16]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ablelab.eu [ablelab.eu]

- 8. researchgate.net [researchgate.net]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 15. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 4-bromo-7-chloro-8-methylquinoline with Nucleophiles

This technical guide provides a comprehensive analysis of the reactivity of 4-bromo-7-chloro-8-methylquinoline with a range of nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing its reactivity, predicts the regioselectivity of nucleophilic aromatic substitution (SNAr), and offers detailed experimental protocols for key transformations.

Introduction: The Unique Electronic Landscape of a Dihalo-8-methylquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of a vast array of biologically active compounds. This compound presents a particularly interesting case for studying nucleophilic aromatic substitution due to the presence of two different halogen atoms at positions activated by the ring nitrogen, and a sterically influential methyl group on the carbocyclic ring.

The pyridine ring of quinoline is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] In this compound, both the C4-bromo and C7-chloro substituents are potential leaving groups. Understanding the interplay of their intrinsic leaving group abilities and the electronic influence of the quinoline ring system is paramount to predicting reaction outcomes.

Regioselectivity and Reactivity: A Mechanistic Perspective

The preferred site of nucleophilic attack on this compound is a critical consideration for synthetic planning. The regioselectivity is primarily governed by two factors: the relative activation of the C4 and C7 positions and the leaving group ability of bromide versus chloride.

Positional Activation: The Dominance of the 4-Position

Nucleophilic aromatic substitution on quinoline derivatives preferentially occurs at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. In the case of this compound, the 4-position is significantly more activated towards nucleophilic attack than the 7-position. This is because the negative charge developed during the formation of the Meisenheimer complex at C4 can be effectively delocalized onto the electronegative nitrogen atom. In contrast, attack at the C7 position does not allow for such direct resonance stabilization by the heteroatom. Theoretical studies on analogous 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[2]

Leaving Group Ability: Bromide vs. Chloride

In the context of nucleophilic aromatic substitution, the better leaving group is generally the one that is the weaker base.[3] When comparing the halide ions, their basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, iodide is the best leaving group, followed by bromide, and then chloride.[4] Therefore, in this compound, the bromide at the 4-position is a better leaving group than the chloride at the 7-position.

The Influence of the 8-Methyl Group

The methyl group at the 8-position is an electron-donating group, which generally deactivates the aromatic system towards nucleophilic attack. However, its effect is more pronounced on the carbocyclic ring. While it may have a minor deactivating effect on the pyridine ring, the primary drivers of reactivity (activation by the ring nitrogen and the nature of the leaving group) at the 4-position will overwhelmingly favor substitution at this site. Sterically, the 8-methyl group is positioned away from the 4-position and is not expected to significantly hinder the approach of a nucleophile.

The following diagram illustrates the predicted regioselective nucleophilic aromatic substitution:

Caption: Predicted Regioselective Nucleophilic Substitution on this compound.

Experimental Protocols for Nucleophilic Aromatic Substitution

The following protocols are designed as a starting point for the investigation of the reactivity of this compound with various nucleophiles. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Considerations

-

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.

-

Base: For nucleophiles that are not already anionic (e.g., amines, thiols, alcohols), a non-nucleophilic base is often required to deprotonate the nucleophile in situ. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

-

Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. The optimal temperature will depend on the nucleophilicity of the attacking species and the specific solvent used.

Reaction with Amine Nucleophiles

This protocol describes a general procedure for the amination of this compound.

Step-by-Step Methodology:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the desired amine (1.2 - 2.0 eq) and a suitable solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of approximately 0.1-0.5 M.

-

If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as K₂CO₃ (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | K₂CO₃ | DMF | 100 | 12 | Expected >80% |

| 2 | Aniline | DIPEA | NMP | 120 | 24 | Expected >70% |

| 3 | Benzylamine | K₂CO₃ | DMSO | 100 | 16 | Expected >85% |

Note: Expected yields are based on similar transformations reported in the literature and are for illustrative purposes.

Caption: Experimental workflow for the amination of this compound.

Reaction with Alkoxide Nucleophiles

This protocol outlines a general procedure for the synthesis of 4-alkoxy-7-chloro-8-methylquinolines.

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired alcohol in a suitable anhydrous solvent (e.g., THF, DMF).

-

Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C to generate the alkoxide in situ. Stir for 30 minutes at this temperature.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation:

| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methanol | NaH | THF | 65 | 8 | Expected >90% |

| 2 | Ethanol | NaH | DMF | 80 | 12 | Expected >85% |

| 3 | Phenol | K₂CO₃ | DMF | 110 | 24 | Expected >75% |

Note: Expected yields are based on similar transformations reported in the literature and are for illustrative purposes.

Reaction with Thiol Nucleophiles

This protocol provides a general method for the synthesis of 4-(alkylthio)- or 4-(arylthio)-7-chloro-8-methylquinolines.

Step-by-Step Methodology:

-

To a round-bottom flask, add this compound (1.0 eq), the desired thiol (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a polar aprotic solvent such as DMF or DMSO.[5]

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and pour it into water.

-

Extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation:

| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethanethiol | K₂CO₃ | DMF | 90 | 6 | Expected >90% |

| 2 | Thiophenol | K₂CO₃ | DMSO | 100 | 10 | Expected >85% |

| 3 | Benzylthiol | K₂CO₃ | DMF | 90 | 8 | Expected >90% |

Note: Expected yields are based on similar transformations reported in the literature and are for illustrative purposes.

Conclusion

This compound is a versatile substrate for nucleophilic aromatic substitution. The inherent electronic properties of the quinoline ring, coupled with the differential leaving group abilities of bromide and chloride, dictate a highly regioselective reaction at the 4-position. The provided experimental protocols offer a robust starting point for the synthesis of a diverse library of 4-substituted-7-chloro-8-methylquinolines, which can serve as valuable building blocks in drug discovery and materials science. The principles and methodologies outlined in this guide are intended to empower researchers to confidently explore the rich chemistry of this and related heterocyclic systems.

References

-

Quinoline gives both electrophilic and Nucleophilic substitution reactions. Electrophilic substitution takes place in carbocyclic ring while Nucleophilic substitution takes place in heterocyclic ring. (2020). YouTube. Retrieved from [Link]

-

Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. Retrieved from [Link]

-

Regioselective nucleophilic aromatic substitution (SNAr) for replacing the chlorine atom at the 4-position of 2,4-dichloroquinazoline precursors is well documented in the scientific literature... (2024). ResearchGate. Retrieved from [Link]

-

Weaker bases are better leaving groups. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Larger atom size means weaker bond to carbon. Also larger atom size means more polarizable/able to stabilize the gained negative charge along atomic surface by distributing the charge around. Iodine > bromine > chlorine for leaving group. (2025). Reddit. Retrieved from [Link]

-

The nucleophilic aromatic substitution (SNAr) between heteroaryl halides (Cl, Br) and thiols proceeds smoothly in DMAc under the action of K2CO3 at rt-100 °C. (2024). PubMed. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-7-chloro-8-methylquinoline

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4-Bromo-7-chloro-8-methylquinoline. Tailored for researchers and professionals in drug development, this document outlines the theoretical basis and practical methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Given the absence of published experimental data for this specific molecule, this guide serves as a predictive framework, grounded in established spectroscopic principles and data from analogous structures.

Introduction

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry known for its presence in numerous therapeutic agents.[1] The precise substitution pattern of this compound—containing bromine, chlorine, and a methyl group—suggests potential for unique biological activity, making its unambiguous structural confirmation paramount. Spectroscopic analysis is the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will detail the expected outcomes of ¹H NMR, ¹³C NMR, MS, and IR analyses, offering a robust protocol for researchers synthesizing or studying this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical data for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal five distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the five aromatic protons and the methyl group protons, respectively. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the electron-donating effect of the methyl group.[3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | Doublet | ~4.5 |

| H-3 | 7.4 - 7.6 | Doublet | ~4.5 |

| H-5 | 8.0 - 8.2 | Doublet | ~9.0 |

| H-6 | 7.6 - 7.8 | Doublet | ~9.0 |

| -CH₃ | 2.5 - 2.7 | Singlet | - |

Causality behind Predictions:

-

H-2 and H-3: These protons on the pyridine ring are coupled to each other, resulting in doublets. H-2 is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom.

-

H-5 and H-6: These protons on the benzene ring are ortho to each other and will appear as doublets with a larger coupling constant typical for ortho-coupling. The presence of the chloro group at position 7 will influence their chemical shifts.

-

-CH₃: The methyl protons at position 8 are not coupled to any other protons and will therefore appear as a singlet. Its chemical shift in the upfield region is characteristic of alkyl groups on an aromatic ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their positions on the quinoline ring.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 130 - 132 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 126 - 128 |

| C-7 | 135 - 137 |

| C-8 | 133 - 135 |

| C-8a | 145 - 147 |

| -CH₃ | 18 - 20 |

Causality behind Predictions:

-

The carbons of the pyridine ring (C-2, C-3, C-4, C-4a, C-8a) will have their chemical shifts significantly influenced by the nitrogen atom.

-

The carbons bearing the halogen substituents (C-4 and C-7) will be deshielded, resulting in downfield chemical shifts.

-

The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.[5]

Predicted Mass Spectrum

The mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).[6]

Table 3: Predicted Molecular Ion Cluster in Mass Spectrometry

| m/z | Isotopic Composition | Predicted Relative Abundance |

| 255 | C₁₀H₇⁷⁹Br³⁵ClN | High |

| 257 | C₁₀H₇⁸¹Br³⁵ClN / C₁₀H₇⁷⁹Br³⁷ClN | Highest |

| 259 | C₁₀H₇⁸¹Br³⁷ClN | High |

Causality behind Predictions:

-

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion.[6]

-

The most abundant peak in the cluster is expected at m/z 257, arising from the combination of the most abundant isotopes.

-

Fragmentation: The stable aromatic quinoline ring is expected to result in a prominent molecular ion peak. Common fragmentation pathways may involve the loss of the bromine or chlorine atoms, or the methyl group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct infusion or analysis via a solids probe is suitable.[7]

-

Ionization: Utilize electron ionization (EI) to generate the molecular ion and fragment ions.[8]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and generate the mass spectrum.

Caption: Workflow for ATR-IR spectroscopy.

Conclusion

This technical guide provides a predictive spectroscopic analysis of this compound, a compound of interest in medicinal chemistry. By outlining the expected NMR, MS, and IR data and providing standardized experimental protocols, this document serves as a valuable resource for researchers. The principles and predictions detailed herein will facilitate the efficient and accurate structural characterization of this novel molecule, a critical step in its further development and application.

References

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

-

Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. [Link]

-

Mass Spectrometry. (2023). Chemistry LibreTexts. [Link]

-

The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

- (No valid reference for this specific aspect was found in the search results)

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022). MDPI. [Link]

- (No valid reference for this specific aspect was found in the search results)

-

The Mass Spectrometry Experiment. Oregon State University. [Link]

-

The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate. [Link]

- (No valid reference for this specific aspect was found in the search results)

-

Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (2016). TSI Journals. [Link]

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

-

INFRARED SPECTROSCOPY (IR). [Link]

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

- (No valid reference for this specific aspect was found in the search results)

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. hscprep.com.au [hscprep.com.au]

Solubility of 4-Bromo-7-chloro-8-methylquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-7-chloro-8-methylquinoline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in the successful application of novel chemical entities, this document outlines the theoretical principles governing the dissolution of this compound, presents a detailed protocol for its empirical solubility determination, and discusses the interpretation of such data in the context of drug development and chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for understanding and manipulating the solubility of this compound and structurally related compounds.

Introduction to this compound and the Imperative of Solubility

This compound is a polysubstituted quinoline, a heterocyclic scaffold that is a cornerstone in drug discovery due to its broad range of biological activities. The specific substitutions of a bromo, a chloro, and a methyl group on the quinoline core of this molecule create a unique electronic and steric profile, which in turn dictates its physicochemical properties, including its solubility.

In the realm of drug development, solubility is a paramount property that influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in the development of new drugs, and even in organic synthesis, the solubility of reactants and intermediates in the reaction medium is crucial for achieving optimal reaction kinetics and yield. This guide, therefore, addresses the fundamental need for a rigorous understanding and a practical approach to determining the solubility of this compound in relevant organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₀H₇BrClN | The presence of nitrogen provides a potential site for hydrogen bonding, while the aromatic rings suggest nonpolar characteristics. |

| Molecular Weight | 272.53 g/mol | A higher molecular weight can sometimes correlate with lower solubility. |

| Appearance | Light yellow to yellow powder | Physical state can influence the rate of dissolution. |

| Melting Point | 98-102 °C | A higher melting point can indicate strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility. |

| Predicted logP | 4.2-4.5 | A high logP value indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) environments, suggesting better solubility in nonpolar organic solvents. |

Note: The predicted logP value is an estimation and should be experimentally verified.

The high predicted logP of this compound strongly suggests its hydrophobic nature. The presence of two halogen atoms (bromine and chlorine) further contributes to its lipophilicity. The quinoline nitrogen, while capable of acting as a hydrogen bond acceptor, is sterically hindered by the adjacent methyl group, which may reduce its interaction with protic solvents.

Theoretical Framework: "Like Dissolves Like" in Practice

The age-old principle of "like dissolves like" remains a powerful predictive tool in solubility science. This principle is rooted in the thermodynamics of dissolution, which can be simplified as an interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For this compound, its largely nonpolar, aromatic structure suggests that it will be most soluble in solvents that can engage in favorable van der Waals forces and π-π stacking interactions. Solvents with high polarity, especially those with strong hydrogen-bonding networks like water, are expected to be poor solvents for this compound.

The choice of an appropriate solvent is therefore a critical first step in any process involving this compound, be it a chemical reaction, a purification step, or the preparation of a stock solution for biological screening.

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of a comprehensive, publicly available solubility dataset for this compound, an empirical determination is necessary. The following protocol describes the widely accepted shake-flask method, which is considered the gold standard for solubility measurement.

Materials and Reagents

-

This compound (powder)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade or higher

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent (usually the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizing the Workflow

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility Profile and Solvent Selection

Based on the physicochemical properties of this compound, a predicted solubility profile can be hypothesized. This serves as a guide for selecting an appropriate range of solvents for experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane | Moderate to High | Favorable van der Waals and π-π interactions with the aromatic quinoline core. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate | The polarity of these solvents may be sufficient to dissolve the compound without being overly disruptive to the nonpolar character of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydrogen bonding capability of these solvents may not be a favorable interaction with the largely nonpolar solute. |

| Highly Polar | Water | Very Low | The high polarity and strong hydrogen bonding network of water are unlikely to favor the dissolution of this hydrophobic molecule. |

Factors Influencing and Modifying Solubility

Several factors can be manipulated to alter the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes at various temperatures.

-

Solvent Composition: The use of co-solvents can significantly enhance solubility. For instance, a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be optimized for processes like recrystallization.

-

pH (in aqueous media): The quinoline nitrogen has a pKa and can be protonated under acidic conditions. While the focus of this guide is on organic solvents, if used in a system with an aqueous phase, lowering the pH could increase its aqueous solubility by forming a more soluble salt.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that dictates its utility in both synthetic and biological applications. While its structure suggests a preference for nonpolar organic solvents, a precise and quantitative understanding of its solubility profile requires empirical determination. The protocol outlined in this guide provides a robust and reliable method for obtaining this crucial data.

Future work should focus on the experimental validation of the predicted solubility profile and the investigation of advanced formulation strategies, such as the use of cyclodextrins or lipid-based formulations, to enhance the aqueous solubility of this compound for potential therapeutic applications. A thorough understanding of its solubility is the first step towards unlocking the full potential of this promising chemical entity.

References

An In-depth Technical Guide to the Hypothetical Crystal Structure of 4-Bromo-7-chloro-8-methylquinoline

A Note to the Reader: As of the latest search, the experimental crystal structure of 4-Bromo-7-chloro-8-methylquinoline has not been deposited in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive, hypothetical pathway to its determination and a plausible structural analysis based on established principles of organic solid-state chemistry. It is intended to serve as a robust framework for researchers and drug development professionals interested in the structural elucidation of this and similar halogenated quinoline derivatives.

Introduction: The Significance of Halogenated Quinolines in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1] Halogenation of the quinoline ring system is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, such as lipophilicity, metabolic stability, and receptor binding affinity. The introduction of bromine and chlorine atoms, as in the case of this compound, can lead to compounds with potential applications as anticancer, antimalarial, or antibacterial agents.[1][2] A detailed understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount for establishing structure-activity relationships (SAR) and for the rational design of new drug candidates.

Part 1: Synthesis and Crystallization

A plausible synthetic route to this compound would involve a multi-step process starting from readily available precursors. The following proposed synthesis is based on established methodologies for the preparation of analogous quinoline derivatives.[3][4][5]

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound is a three-step sequence:

-

Gould-Jacobs Reaction: Construction of the quinoline core to yield 8-methylquinolin-4-ol from 2-methylaniline.[3]

-

Chlorination: Conversion of the 4-hydroxy group to a chloro functionality to produce 4-chloro-8-methylquinoline.[3]

-

Regioselective Bromination: Introduction of a bromine atom at the 7-position of the quinoline ring.[3]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. A common and effective method is slow evaporation from a suitable solvent or solvent mixture.

Step-by-Step Crystallization Protocol:

-

Purification: The synthesized this compound should be purified to the highest possible degree (≥98%) using techniques such as column chromatography or recrystallization.

-

Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for precipitation upon cooling.

-

Slow Evaporation:

-

Dissolve a small amount of the purified compound (e.g., 10-20 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane) in a small, clean vial.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

-

Part 2: Hypothetical Crystal Structure Determination and Analysis

The following section details the anticipated process of X-ray data collection and provides a hypothetical, yet plausible, set of crystallographic parameters for this compound.

X-ray Data Collection and Structure Refinement

A suitable single crystal would be mounted on a goniometer and subjected to X-ray diffraction analysis.[6] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The collected diffraction data would then be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for this compound, assuming it crystallizes in a common space group for organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₇BrClN |

| Formula Weight | 256.53 |

| Crystal System | Monoclinic |